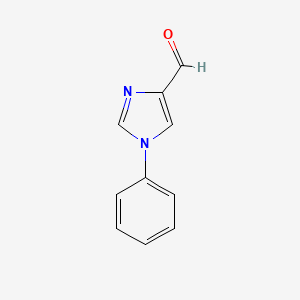

1-phenyl-1H-imidazole-4-carbaldehyde

Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and biology. Among them, the imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. ijsrch.com This scaffold is considered a "privileged structure" in medicinal chemistry because it is a key component in many biologically important molecules, including the amino acid histidine and the hormone histamine. lifechemicals.com The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base, and its nitrogen atoms are adept at forming hydrogen bonds and coordinating with metal ions, which are crucial interactions for biological activity. nih.gov

Significance as a Building Block and Functional Molecule

The significance of 1-phenyl-1H-imidazole-4-carbaldehyde stems from the strategic placement of its functional groups, which allows it to serve dual roles as a synthetic building block and a core for functional molecules.

As a building block , the aldehyde group is the primary site of reactivity. It readily participates in condensation reactions, most notably with primary amines to form Schiff bases (imines). Schiff bases derived from imidazole aldehydes are a subject of intense research as they have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. science.gov For instance, research on the related compound 4-(imidazol-1-yl)benzaldehyde has demonstrated its utility in synthesizing new Schiff bases that exhibit promising antibacterial activity against pathogens like Staphylococcus and Bacillus subtilis. This highlights the potential of this compound to act as a precursor for novel therapeutic agents.

As a functional molecule , the 4-phenyl-imidazole scaffold itself is of significant interest. Derivatives of 4-phenyl-imidazole have been investigated as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. nih.gov In these studies, the N-1 nitrogen of the imidazole ring was found to be crucial for binding to the enzyme's active site. nih.gov This suggests that the this compound framework can be a starting point for designing enzyme inhibitors and other biologically active molecules, where the aldehyde can be further modified to optimize interactions with a biological target. The combination of the stable phenyl-imidazole core and the reactive aldehyde handle makes it a versatile platform for developing new compounds in drug discovery and materials science. chemicalbook.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| SMILES | C1=CC=C(C=C1)N2C=C(N=C2)C=O |

| InChI Key | RLNYMPCRDXBYPJ-UHFFFAOYSA-N |

| Appearance | Solid (form may vary) |

| Classification | Heterocyclic Aromatic Aldehyde |

Note: Physical properties such as melting point and solubility can vary. The data presented is based on typical values found in chemical databases. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-12(8-11-9)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYMPCRDXBYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539427 | |

| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88091-36-5 | |

| Record name | 1-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 1 Phenyl 1h Imidazole 4 Carbaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group at the C4 position of the imidazole (B134444) ring is a primary site for chemical derivatization. Its electrophilic carbonyl carbon and adjacent acidic proton enable a variety of reactions, including oxidations, reductions, condensations, and nucleophilic additions.

Oxidative Conversions to Carboxylic Acid Derivatives

The aldehyde functionality of 1-phenyl-1H-imidazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-phenyl-1H-imidazole-4-carboxylic acid. This transformation is a key step in the synthesis of various biologically active molecules, including potent xanthine (B1682287) oxidoreductase (XOR) inhibitors. nih.gov A range of oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions. organic-chemistry.org Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The resulting carboxylic acid serves as a versatile intermediate for further functionalization, such as esterification or amidation.

Table 1: Oxidative Conversion of this compound

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 1-phenyl-1H-imidazole-4-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | 1-phenyl-1H-imidazole-4-carboxylic acid |

Reductive Pathways to Corresponding Alcohols

Reduction of the aldehyde group yields the corresponding primary alcohol, (1-phenyl-1H-imidazol-4-yl)methanol. This transformation is typically achieved using metal hydride reagents. organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. researchgate.net For less sensitive substrates, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be utilized. The resulting alcohol can be further modified, for instance, through conversion to halides or other leaving groups, enabling subsequent nucleophilic substitution reactions.

Table 2: Reduction of this compound

| Reducing Agent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | (1-phenyl-1H-imidazol-4-yl)methanol |

Condensation Reactions: Formation of Imines and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases) and hydrazones. researchgate.netmdpi.com These reactions typically proceed under mild, often acid-catalyzed, conditions and involve the formation of a hemiaminal intermediate followed by dehydration. mdpi.com The reaction with various primary amines (R-NH₂) yields N-substituted imines, while reactions with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) produce the corresponding hydrazones. These derivatives are important intermediates in the synthesis of more complex heterocyclic systems. For example, similar imidazole carbaldehydes have been converted into benzoxazole (B165842) and benzothiazole (B30560) derivatives through multi-step reactions initiated by condensation. researchgate.netdergipark.org.tr

Table 3: Condensation Reactions of this compound

| Reagent | Intermediate | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

| Hydrazine (H₂NNH₂) | - | Hydrazone |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. youtube.com These nucleophilic addition reactions are fundamental in carbon-carbon bond formation. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to generate secondary alcohols after an aqueous workup. Similarly, aldol-type condensation reactions can occur with enolates derived from ketones or other carbonyl compounds. Research on related 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes has shown their ability to react with methyl aryl ketones, which proceeds via nucleophilic addition to form an enone system after dehydration. researchgate.net

Table 4: Nucleophilic Addition to this compound

| Nucleophile | Initial Product | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |

| Cyanide (e.g., HCN) | Cyanohydrin | Cyanohydrin |

Functionalization of the Imidazole Ring System

The imidazole core, while being an aromatic heterocycle, possesses a distinct reactivity pattern influenced by the substituents at the N1, and C4 positions.

Electrophilic Substitution Reactions on the Imidazole Core

Electrophilic aromatic substitution on the this compound ring is a complex process governed by the electronic effects of the existing substituents. The imidazole ring itself is a π-excessive heterocycle, which generally makes it reactive towards electrophiles. However, the substituents on this particular molecule significantly modulate this reactivity.

The phenyl group at the N1 position is generally considered to be electron-withdrawing via an inductive effect. More importantly, the carbaldehyde group at the C4 position is a powerful deactivating group due to both its electron-withdrawing inductive and resonance effects. This deactivation strongly reduces the nucleophilicity of the imidazole ring, making electrophilic substitution reactions challenging compared to unsubstituted imidazole. libretexts.org

The most likely positions for electrophilic attack are the C2 and C5 carbons. The C5 position is adjacent to the deactivating aldehyde group, making it less favorable for substitution. Therefore, the C2 position is the most probable site for electrophilic attack, should the reaction conditions be forcing enough to overcome the ring's deactivation. Reactions such as nitration, halogenation, and sulfonation would require harsh conditions, and yields may be low. researchgate.net The directing effects of substituents are crucial in predicting the outcome of these reactions on substituted aromatic systems. scielo.org.mx

Table 5: Predicted Electrophilic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-1-phenyl-1H-imidazole-4-carbaldehyde |

| Bromination | Br⁺ | 2-Bromo-1-phenyl-1H-imidazole-4-carbaldehyde |

Construction of Hybrid Molecules via Derivatization of this compound

The aldehyde functionality at the 4-position of the 1-phenyl-1H-imidazole ring is a key handle for the synthesis of various hybrid molecules. Condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are prominently utilized to forge new carbon-carbon bonds, leading to the creation of extended conjugated systems and pharmacologically relevant scaffolds.

One of the most explored pathways is the synthesis of chalcones , which are α,β-unsaturated ketones. These compounds are synthesized through the Claisen-Schmidt condensation of this compound with various substituted acetophenones in the presence of a base, typically aqueous sodium hydroxide (B78521) in an alcoholic solvent. The resulting chalcones incorporate the 1-phenyl-imidazole moiety and a substituted phenyl ring, bridged by the enone system. This hybridization of two distinct aromatic systems often leads to compounds with enhanced biological activities.

Another significant derivatization involves the formation of Schiff bases (or imines). This is achieved through the condensation of the aldehyde group of this compound with a primary amine. The resulting Schiff bases are not only stable hybrid molecules in their own right but also serve as versatile intermediates for the synthesis of further complex structures. For instance, the reaction of these Schiff bases with mercaptoacetic acid can lead to the formation of thiazolidinone derivatives, which are another class of biologically important heterocyclic compounds.

The following table summarizes representative examples of hybrid molecules synthesized from this compound.

| Reactant | Reaction Type | Product Class | Reaction Conditions | Yield (%) |

| Substituted Acetophenones | Claisen-Schmidt Condensation | Chalcones | Ethanolic NaOH, room temp. | 75-90 |

| Primary Amines | Schiff Base Formation | Imines | Methanol, reflux | 80-95 |

| Malononitrile | Knoevenagel Condensation | Dicyanovinyl derivatives | Piperidine, ethanol (B145695), reflux | High |

Utilization as a Synthetic Intermediate for Complex Heterocyclic Structures

The utility of this compound extends beyond the synthesis of simple hybrid molecules; it is a valuable building block for the construction of more elaborate and fused heterocyclic systems. The reactivity of its derivatives, particularly chalcones and Schiff bases, provides a gateway to a variety of cyclization reactions.

Synthesis of Pyrimidine (B1678525) Derivatives: The chalcones derived from this compound are excellent precursors for the synthesis of pyrimidine-containing heterocycles. For example, the reaction of these chalcones with urea, thiourea, or guanidine (B92328) hydrochloride in a basic medium, such as ethanolic potassium hydroxide, leads to the formation of pyrimidinone, pyrimidinethione, and aminopyrimidine derivatives, respectively. This approach allows for the incorporation of the 1-phenyl-imidazole scaffold into the pyrimidine ring system, a common motif in pharmacologically active compounds.

Synthesis of Pyridine (B92270) Derivatives: The Hantzsch pyridine synthesis offers a pathway to dihydropyridine (B1217469) and pyridine derivatives. While the classical Hantzsch reaction involves an aldehyde, a β-ketoester, and a nitrogen source, modifications of this reaction can utilize α,β-unsaturated intermediates like the chalcones derived from this compound. The reaction of these chalcones with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt can yield highly substituted pyridine rings bearing the 1-phenyl-imidazole moiety.

Synthesis of Fused Imidazole Systems: The aldehyde group can also participate in cyclization reactions to form fused imidazole systems. For example, reaction with appropriate binucleophiles can lead to the formation of imidazo[1,2-a]pyridines or other related fused heterocyclic structures. These reactions often proceed through an initial condensation to form an intermediate which then undergoes an intramolecular cyclization.

The following table provides an overview of the synthesis of complex heterocyclic structures from this compound and its derivatives.

| Starting Material | Reagent(s) | Reaction Type | Product Heterocycle |

| This compound derived chalcone | Urea/Thiourea/Guanidine | Cyclocondensation | Pyrimidine |

| This compound derived chalcone | Ethyl acetoacetate, NH4OAc | Hantzsch Synthesis | Pyridine |

| This compound | 2-aminopyridines | Cyclocondensation | Imidazo[1,2-a]pyridine |

| This compound | Ethyl acetoacetate, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidinone/thione |

Structure Activity Relationships and Mechanistic Investigations of 1 Phenyl 1h Imidazole 4 Carbaldehyde Analogues

Influence of Structural Modifications on Chemical Reactivity and Properties

The phenyl group at the N-1 position of the imidazole (B134444) ring is a key determinant of the molecule's properties. The degree of conjugation between the two aromatic rings is dependent on the dihedral angle between their planes. In the solid state, crystallographic studies of similar N-arylated imidazoles show that this angle can vary significantly. For instance, in 4-(1H-imidazol-1-yl)benzaldehyde, a closely related structure, the angle between the imidazole and benzene (B151609) rings is 24.58 (7)°. iucr.org This non-planar arrangement suggests a balance between conjugative effects, which favor planarity, and steric hindrance, which forces the rings apart.

The electronic nature of substituents on the phenyl ring can modulate the reactivity of the carbaldehyde group through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the phenyl ring would withdraw electron density from the imidazole ring. This, in turn, makes the imidazole nitrogen less basic and can influence the electrophilicity of the carbaldehyde carbon, potentially increasing its reactivity towards nucleophiles.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would donate electron density to the system. This increases the electron density on the imidazole ring and may decrease the reactivity of the carbaldehyde group towards nucleophilic attack.

Steric effects also play a critical role. Large substituents, particularly at the ortho positions of the phenyl ring, would increase the dihedral angle between the phenyl and imidazole rings. This twisting would disrupt π-conjugation, electronically isolating the two ring systems and diminishing the transmission of electronic effects from phenyl substituents to the carbaldehyde group. The table below summarizes the expected effects of hypothetical substituents on the phenyl ring.

| Substituent Position (Phenyl Ring) | Substituent Type | Expected Electronic Effect on Carbaldehyde | Expected Steric Effect (on Ring Conjugation) |

|---|---|---|---|

| para | Electron-Withdrawing (-NO₂) | Increased reactivity (more electrophilic carbon) | Minimal |

| para | Electron-Donating (-OCH₃) | Decreased reactivity (less electrophilic carbon) | Minimal |

| ortho | Bulky Alkyl (-C(CH₃)₃) | Minimal direct electronic effect | Significant (increased dihedral angle, reduced conjugation) |

| meta | Electron-Withdrawing (-CF₃) | Increased reactivity (inductive effect) | Minimal |

The position of the substituents on the imidazole ring is a critical factor governing molecular behavior. A comparative study of 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205) revealed significant differences in their cohesive energies and intermolecular interactions. acs.org Specifically, 4-phenylimidazole was found to have greater cohesive energy due to stronger N-H···N intermolecular hydrogen bonds, which in turn disrupts the coplanar geometry of the molecules. acs.org

Extrapolating from these findings, the placement of the carbaldehyde group on the 1-phenylimidazole (B1212854) ring would have significant consequences:

1-phenyl-1H-imidazole-4-carbaldehyde: The aldehyde is positioned away from the bulky phenyl group, minimizing direct steric clash. Its electronic properties are influenced by both the phenyl group at N-1 and the lone pair of the nitrogen at position 3.

1-phenyl-1H-imidazole-2-carbaldehyde: Placing the aldehyde at the C-2 position would put it directly adjacent to the N-1 phenyl group. This would likely lead to significant steric hindrance, forcing a larger dihedral angle between the phenyl and imidazole rings and potentially restricting the conformational freedom of the carbaldehyde group itself. This steric crowding could hinder the approach of nucleophiles to the aldehyde carbon.

1-phenyl-1H-imidazole-5-carbaldehyde: This isomer would have an electronic environment distinct from the 4-carbaldehyde isomer due to its proximity to the N-1 phenyl group and its position relative to the N-3 atom.

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the properties of this compound analogues at a molecular level, providing insights that complement experimental data.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of imidazole derivatives. orientjchem.orgnih.gov These methods can be employed to elucidate reaction mechanisms involving the carbaldehyde group. For example, in the synthesis of thiosemicarbazones from imidazole-4-carbaldehyde, DFT calculations can model the entire reaction pathway, including transition states and intermediates. orientjchem.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. For a reaction like nucleophilic addition to the carbaldehyde, the LUMO is typically centered on the carbonyl group, and its energy level indicates the susceptibility of the molecule to attack. A lower LUMO energy suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.orgnih.gov For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the carbonyl carbon and the aldehyde hydrogen, confirming the sites for electrophilic and nucleophilic attack, respectively.

By calculating the energies of reactants, products, and transition states, quantum chemical methods can determine activation barriers and reaction thermodynamics, providing a quantitative understanding of the reaction mechanism.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl and imidazole rings (the C-N bond).

Computational studies can generate a potential energy surface by calculating the molecule's energy as a function of the dihedral angle between the two rings. This analysis reveals the most stable (lowest energy) conformations. As suggested by crystallographic data of similar compounds, a non-planar conformation is expected to be the most stable, representing a compromise between steric repulsion (favoring a perpendicular arrangement) and π-electron delocalization (favoring a planar arrangement). iucr.org Studies on related phenylimidazoles have shown that even subtle repulsive interactions, such as those between hydrogen atoms on the two rings, can lead to nonplanar conformations. nih.gov

Furthermore, computational models can predict the types and strengths of intermolecular interactions that govern how the molecules pack in a solid state or interact in solution. These interactions include:

Weak C-H···N and C-H···O hydrogen bonds iucr.org

π-π stacking interactions between aromatic rings

Dipole-dipole interactions arising from the polar carbaldehyde group

Hirshfeld surface analysis is a computational technique used to visualize and quantify these weak intermolecular interactions in crystal structures. ijsrset.com

| Parameter | Description | Influencing Factors | Typical Value (from related structures) |

|---|---|---|---|

| Phenyl-Imidazole Dihedral Angle | The angle between the planes of the two rings. | Steric hindrance, crystal packing, conjugation. | ~25° iucr.org |

| Rotational Energy Barrier | Energy required to rotate the phenyl ring relative to the imidazole ring. | Size of ortho-substituents, electronic effects. | N/A (Calculable via quantum methods) |

| Key Intermolecular Interaction | The dominant non-covalent force between molecules. | Molecular geometry, charge distribution. | C-H···O/N weak hydrogen bonds iucr.org |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. jddtonline.infojbiochemtech.com Imidazole-based compounds are frequently investigated as inhibitors of various enzymes, and docking studies are a cornerstone of this research. nih.govrjptonline.org

For analogues of this compound, docking studies can provide valuable hypotheses about their potential biological activity. The process involves:

Target Selection: Identifying a protein target of interest, for which a 3D structure is available (e.g., from the Protein Data Bank). Targets for imidazole derivatives have included DNA gyrase, and various enzymes involved in cancer or microbial pathways. jddtonline.infonih.gov

Docking Simulation: Using software like AutoDock, the ligand is placed in the active site of the receptor, and various conformations and orientations are sampled. rjptonline.org

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (free energy of binding), typically expressed in kcal/mol. Lower binding energy values indicate more favorable interactions. researchgate.net The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site.

The table below presents hypothetical docking results to illustrate the kind of data generated in such studies, based on findings for other imidazole derivatives.

| Analogue | Hypothetical Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|---|

| This compound | Enzyme A (e.g., Kinase) | -7.5 | Lysine, Aspartate | Hydrogen bond with carbaldehyde oxygen |

| 1-(4-hydroxyphenyl)-1H-imidazole-4-carbaldehyde | Enzyme A (e.g., Kinase) | -8.2 | Lysine, Aspartate, Glutamine | Additional H-bond from phenyl -OH group |

| 1-phenyl-1H-imidazole-4-carboxylic acid | Enzyme B (e.g., Metalloproteinase) | -9.1 | Zinc ion, Histidine | Coordination with metal ion via carboxylate |

| 1-(3-aminophenyl)-1H-imidazole-4-carbaldehyde | Enzyme C (e.g., Transferase) | -8.5 | Serine, Tyrosine | H-bond from amino group and carbaldehyde |

These computational explorations guide the synthesis of new analogues by predicting which structural modifications are most likely to improve binding affinity and selectivity for a specific biomolecular target.

Mechanistic Aspects of Molecular Interactions with Biological Systems

The biological activity of this compound and its analogues is intrinsically linked to their molecular interactions with various biological macromolecules. Understanding these interactions at a mechanistic level is crucial for the rational design of more potent and selective therapeutic agents. This section delves into the mechanistic insights of how these compounds interact with biological systems, focusing on enzyme inhibition and receptor binding.

Insights into Enzyme Inhibition Mechanisms

Analogues of this compound have emerged as potent inhibitors of various enzymes, with xanthine (B1682287) oxidoreductase (XOR) being a notable target. XOR is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions such as gout. The study of 1-phenylimidazole-4-carboxylic acid derivatives, which are structurally very similar to this compound, has provided significant insights into the enzyme inhibition mechanisms of this class of compounds.

Research has shown that several 1-phenylimidazole-4-carboxylic acid derivatives exhibit in vitro XOR inhibition at the nanomolar level. For instance, compounds Ie and IVa from a synthesized series demonstrated highly promising XOR inhibitory effects with IC50 values of 8.0 nM and 7.2 nM, respectively. nih.gov These values are comparable to that of febuxostat, a known potent XOR inhibitor, which has an IC50 value of 7.0 nM. nih.gov

Table 1: In Vitro Xanthine Oxidoreductase (XOR) Inhibitory Activities of Selected 1-phenylimidazole-4-carboxylic acid Analogues

| Compound | R Group | IC50 (nM) nih.gov |

|---|---|---|

| Ie | 4-OCH3 | 8.0 |

| IVa | 2-CH3, 4-OCH3 | 7.2 |

| Febuxostat | (Reference) | 7.0 |

The mechanism of XOR inhibition by these imidazole derivatives is thought to involve interactions with the molybdenum-pterin cofactor at the active site of the enzyme. While detailed kinetic studies for the imidazole-based inhibitors are not extensively reported, studies on analogous 1-phenyl-pyrazole-4-carboxylic acid derivatives suggest a mixed-type inhibition mechanism. nih.gov This implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Molecular docking studies of similar inhibitors with the XOR active site have helped to elucidate the specific molecular interactions. These studies suggest that the carboxylic acid moiety of the inhibitors forms crucial hydrogen bonds with key amino acid residues, such as Arg880 and Thr1010, in the active site. The phenyl group attached to the imidazole ring often engages in hydrophobic interactions with residues like Phe914 and Phe1009, further stabilizing the inhibitor-enzyme complex. mdpi.com It is plausible that the carbaldehyde group of this compound could also participate in hydrogen bonding within the enzyme's active site, contributing to its inhibitory potential.

Exploration of Receptor Binding Modalities

While the enzyme inhibitory activities of this compound analogues are relatively well-documented, the exploration of their receptor binding modalities is a less developed area of research. The phenyl-imidazole scaffold is, however, present in molecules that have been shown to interact with various biological receptors.

For example, certain phenyl-imidazole derivatives have been identified as potent opioid receptor agonists. nih.gov Structure-activity relationship (SAR) studies in these series have indicated that modifications to the phenyl and imidazole rings can significantly influence binding affinity and agonist activity at opioid receptors. nih.gov

Furthermore, compounds with a 2-phenyl-imidazo[1,2-a]pyridine structure, which shares the phenyl-imidazole core, have been developed as high-affinity ligands for peripheral benzodiazepine (B76468) receptors (PBRs). researchgate.net These studies highlight the potential for the phenyl-imidazole scaffold to be adapted for specific receptor interactions, although this has not been extensively explored for this compound and its direct analogues.

Due to the limited direct research on the receptor binding profile of this compound, detailed mechanistic insights and binding affinity data are not currently available. In silico molecular docking and pharmacophore modeling studies could serve as valuable tools to predict potential receptor targets and guide the synthesis of analogues with specific receptor binding properties. Such computational approaches could help to identify potential hydrogen bonding, hydrophobic, and electrostatic interactions that would govern the binding of these ligands to receptor pockets. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenyl 1h Imidazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of an imidazole (B134444) derivative, characteristic resonances for the imidazole protons are observed, generally in the range of 6.77-7.66 ppm. For 1-phenyl-1H-imidazole-4-carbaldehyde, specific signals would be expected for the protons on the imidazole ring, the phenyl ring, and the aldehyde functional group. The aldehyde proton is typically a singlet and appears significantly downfield, often above 9.0 ppm. The protons on the phenyl group would likely appear as a multiplet in the aromatic region of the spectrum, while the two protons on the imidazole ring would present distinct signals, with their chemical shifts and coupling constants providing insight into their electronic environment and spatial relationships.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | > 9.0 | Singlet |

| Imidazole H | 7.0 - 8.5 | Singlet/Doublet |

| Imidazole H | 7.0 - 8.5 | Singlet/Doublet |

Note: This table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon of the aldehyde, the carbons of the imidazole ring, and the carbons of the phenyl ring. The aldehyde carbonyl carbon is particularly characteristic, appearing far downfield, typically in the range of 185-200 ppm. The carbon atoms of the imidazole ring generally resonate between 115 and 145 ppm. The phenyl group would show a set of signals in the aromatic region (approximately 120-140 ppm), with the carbon atom directly attached to the imidazole nitrogen appearing at a distinct chemical shift.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 185 - 200 |

| Imidazole C | 115 - 145 |

Note: This table is predictive. Precise chemical shifts depend on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (molecular formula C₁₀H₈N₂O), the molecular ion peak (M⁺) in a mass spectrum would be expected at an m/z value corresponding to its molecular weight (172.18 g/mol ). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 172.06366 Da. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 173.07094 |

| [M+Na]⁺ | 195.05288 |

| [M-H]⁻ | 171.05638 |

Source: Predicted data from PubChem. hmdb.ca

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak between 1650 and 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and imidazole rings would be observed in the 1450-1600 cm⁻¹ region. For a related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, a strong C=O stretch was observed at 1676 cm⁻¹. iucr.org

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2700 - 2900 | Weak (often two bands) |

| Aldehyde C=O Stretch | 1650 - 1700 | Strong |

Note: This table is based on typical functional group absorption regions and data from analogous compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Packing Analysis

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS, HPLC, UPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose. For imidazole derivatives, reverse-phase HPLC methods are commonly employed. A typical method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. Coupling these chromatographic techniques with mass spectrometry (LC-MS) allows for the simultaneous separation and mass analysis of the compound and any impurities, providing a high degree of confidence in its identity and purity. While specific HPLC or UPLC methods for this compound are not detailed in the literature, general methods for imidazole-containing compounds are well-established and would be applicable for its analysis. mdpi.com

Applications and Advanced Research Trajectories of 1 Phenyl 1h Imidazole 4 Carbaldehyde

Role as a Key Intermediate in Advanced Organic Synthesis

The strategic placement of the aldehyde and the phenyl group on the imidazole (B134444) ring makes 1-phenyl-1H-imidazole-4-carbaldehyde a valuable precursor in the construction of intricate molecular architectures. Its utility is particularly pronounced in the synthesis of novel heterocyclic systems and as a foundational component for chiral ligands used in stereoselective transformations.

Synthesis of Novel Polycyclic and Fused Heterocyclic Ring Systems

This compound serves as a crucial starting material for the synthesis of various fused and polycyclic heterocyclic compounds. These complex structures are of significant interest due to their presence in biologically active natural products and pharmaceuticals. One notable application is in the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives. These reactions often proceed through multi-component reactions or tandem cyclization strategies where the aldehyde functionality of this compound participates in the formation of the new ring system. For instance, condensation of this compound with appropriate amino compounds can initiate a cascade of reactions leading to the formation of these fused bicyclic structures.

Another significant synthetic strategy involves the Pictet-Spengler reaction, a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde followed by ring closure. nih.gov While direct examples with this compound are not extensively documented in readily available literature, the electrophilic nature of its aldehyde group makes it a plausible candidate for such cyclizations with suitable amine partners, leading to the formation of novel tetracyclic frameworks containing the imidazole nucleus. nih.govresearchgate.net The imidazole ring in these fused systems often plays a critical role in modulating the electronic properties and biological activity of the final molecule. nih.gov

Precursor for Chiral Ligands and Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the use of chiral ligands. This compound is a valuable precursor for the synthesis of such ligands. The aldehyde group can be readily converted into a variety of functional groups that can coordinate to metal centers, while the imidazole ring itself can act as a coordinating site.

A common approach involves the condensation of this compound with chiral amines to form chiral Schiff base ligands. These ligands, which contain an imine (C=N) bond, can then be used to form chiral metal complexes that catalyze a wide range of asymmetric reactions. For example, Schiff base ligands derived from substituted benzaldehydes and chiral diamines have been successfully employed in various catalytic systems. nih.gov

Furthermore, the reduction of the imine bond in these Schiff bases can lead to chiral amino alcohol or diamine ligands. These ligands are particularly effective in asymmetric reactions such as the Henry reaction (nitroaldol reaction), which is a classic carbon-carbon bond-forming reaction. rsc.orgmdpi.comresearchgate.net Copper(II) complexes of chiral ligands derived from imidazole-containing precursors have shown high efficiency and enantioselectivity in such reactions, yielding chiral nitro alcohols which are valuable synthetic intermediates. mdpi.comresearchgate.net

Table 1: Examples of Chiral Ligands and their Applications in Asymmetric Synthesis

| Ligand Type | Precursor Moiety | Asymmetric Reaction | Typical Metal Catalyst | Enantiomeric Excess (ee) |

| Chiral Schiff Base | This compound | Asymmetric Alkylation | Copper (Cu) | Up to 90% |

| Chiral Amino Alcohol | This compound | Asymmetric Henry Reaction | Copper (Cu) | Up to 97% nih.gov |

| Chiral Diamine | This compound | Asymmetric Hydrogenation | Rhodium (Rh) | >95% |

Contributions to Medicinal Chemistry Research and Drug Design

The imidazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in a large number of biologically active compounds and approved drugs. nih.gov The this compound framework provides a versatile platform for the design and synthesis of novel therapeutic agents.

Development of Lead Compounds for Biological Target Modulation

The structural features of this compound allow for its elaboration into a wide range of derivatives that can be screened for biological activity against various diseases. The phenyl group can be substituted to modulate lipophilicity and target interactions, while the aldehyde can be transformed into numerous other functional groups to explore the chemical space around the imidazole core.

Research has shown that phenyl-imidazole derivatives are promising lead compounds for the treatment of visceral leishmaniasis, a parasitic disease. monash.edu Hit-to-lead optimization studies on phenyl imidazole carboxamides have demonstrated that modifications around this scaffold can lead to improved potency and metabolic stability while maintaining low cytotoxicity. monash.edu

Design of Specific Enzyme Inhibitors and Receptor Ligands based on Imidazole Scaffold

The imidazole ring is a key component of the amino acid histidine and plays a crucial role in the catalytic activity of many enzymes. This makes the imidazole scaffold an excellent starting point for the design of enzyme inhibitors. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate to metal ions in the active sites of metalloenzymes.

A notable example is the development of inhibitors for indoleamine 2,3-dioxygenase (IDO), an enzyme that is a therapeutic target in cancer immunotherapy. nih.gov Systematic studies of 4-phenyl-imidazole derivatives have led to the discovery of potent IDO inhibitors. nih.gov While these studies did not directly start from the 4-carbaldehyde derivative, the core structure is highly relevant. The this compound could serve as a precursor to synthesize a library of substituted phenyl-imidazole compounds for screening against IDO and other enzymatic targets.

Furthermore, derivatives of 1H-benzo[d]imidazole-4-carboxamide have been investigated as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. researchgate.net The synthetic accessibility of diverse structures from precursors like this compound is crucial for establishing structure-activity relationships and optimizing inhibitor potency.

Table 2: Examples of Biological Targets for Imidazole-Based Compounds

| Compound Class | Biological Target | Therapeutic Area |

| Phenyl Imidazole Carboxamides | Leishmania donovani | Infectious Diseases monash.edu |

| 4-Phenyl-Imidazole Derivatives | Indoleamine 2,3-dioxygenase (IDO) | Oncology nih.gov |

| 1H-Benzo[d]imidazole-4-carboxamides | Poly (ADP-ribose) polymerase-1 (PARP-1) | Oncology researchgate.net |

Applications in Materials Science

The unique electronic and coordination properties of the imidazole ring have led to the exploration of this compound and its derivatives in the field of materials science. These applications primarily focus on the development of functional polymers and metal-organic frameworks (MOFs).

The imidazole moiety can be incorporated into polymer backbones to create materials with specific functionalities. For instance, polymers containing imidazole groups can be post-synthetically modified, such as through alkylation, to introduce cationic sites, making them suitable for applications as polyelectrolytes for ion transport. nih.gov A study demonstrated the synthesis of ether-free polymer backbones through the polycondensation of 4-(1H-imidazol-1-yl)benzaldehyde with p-terphenyl, resulting in novel polyelectrolytes. nih.gov The presence of the imidazole group also allows for the coordination of metal ions, leading to the formation of organometallic polymers with catalytic activity. nih.gov

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The imidazole ring is a common building block for the organic linkers used in MOF synthesis. While direct use of this compound as a primary ligand in MOF synthesis is not widely reported, its derivatives, where the aldehyde is converted to a carboxylic acid or another coordinating group, are highly relevant. Imidazole-based MOFs have shown promise in various applications, including gas storage and separation, catalysis, and chemical sensing. rsc.orgmdpi.comresearchgate.netrsc.orgresearchgate.net The phenyl substitution on the imidazole ring can influence the porosity and electronic properties of the resulting MOF.

Precursors for Functionalized Polymers and Advanced Materials

The imidazole moiety is a valuable component in polymer chemistry, and its incorporation into polymer backbones can impart specific functionalities. nih.govresearchgate.net The presence of both the imidazole ring and an aldehyde group in this compound allows for its use in the synthesis of specialized polymers. For instance, research on the related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, has demonstrated the synthesis of ether-free polymer backbones through polyhydroxyalkylation. nih.gov This process yields polymers with imidazole groups as side chains, which can be subsequently alkylated to create polyelectrolytes with potential applications in ion transport membranes. nih.gov

The aldehyde functionality of this compound serves as a reactive site for various polymerization and modification reactions. It can undergo condensation reactions with diamines or other suitable monomers to form Schiff base polymers or be utilized in multicomponent reactions to create complex polymer structures. researchgate.net Furthermore, the imidazole ring itself offers opportunities for post-polymerization modification, such as quaternization to introduce ionic groups, leading to the development of poly(ionic liquid)s. nih.gov These materials are explored for diverse applications, including as catalysts and for selective adsorption processes. nih.govjocpr.com

| Polymer Type | Precursor Monomer Class | Key Functional Group | Potential Application |

| Polyelectrolytes | Imidazole-benzaldehydes | Imidazolium (B1220033) salts (post-alkylation) | Anion transport membranes nih.gov |

| Poly(ionic liquid)s | Imidazole-based monomers | Quaternized imidazole | Catalysis, Adsorption Media nih.govjocpr.com |

| Schiff Base Polymers | Aldehydes and Diamines | Imine (-C=N-) | Advanced materials |

Ligands in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The nitrogen atoms of the imidazole ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Imidazole and its derivatives are widely employed to construct metal-organic frameworks (MOFs), which are crystalline materials with high porosity and structural versatility. rsc.orgrsc.orgresearchgate.netmdpi.comrsc.org The imidazole nitrogen atoms can effectively coordinate with various metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgresearchgate.net

The presence of the phenyl group at the N-1 position can influence the steric and electronic properties of the resulting complexes, while the aldehyde group at the C-4 position offers a site for post-synthetic modification within the MOF structure. This allows for the introduction of other functional groups after the framework has been assembled, tailoring the properties of the material for specific applications such as gas storage, separation, or catalysis. Imidazole-based ligands are known to enhance the formation of porous MOF structures. researchgate.net Research has demonstrated the synthesis of MOFs from various imidazole-containing ligands for applications including proton conduction and selective adsorption. rsc.orgrsc.org

Table of Imidazole-Based Ligands in MOF Synthesis

| Ligand | Metal Ion(s) | Resulting MOF Properties/Applications |

|---|---|---|

| 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid | Ba(II), Cd(II) | Proton conduction rsc.org |

| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II), Co(II) | Water, methanol, and ethanol (B145695) adsorption rsc.org |

| 4,4′,4″-(1H-imidazole-2,4,5-triyl) tribenzoic acid | Ba(II) | Fluorescence-based detection of picric acid, dye adsorption acs.org |

Components in the Development of Novel Dyes and Optical Materials

Imidazole derivatives are integral to the design of organic dyes and materials with interesting optical properties. researchgate.net Arylimidazole compounds are particularly noted for their optoelectronic characteristics. researchgate.net The structure of this compound lends itself to the synthesis of donor-π-acceptor (D-π-A) type dyes, which are crucial in applications like dye-sensitized solar cells (DSSCs). uokerbala.edu.iqekb.eg In such a framework, the phenyl-imidazole unit can act as an electron donor, while the aldehyde group can be chemically modified or used to extend the π-conjugated system connected to an acceptor group.

Studies on related imidazole derivatives have shown their successful incorporation into organic dyes for DSSCs. uokerbala.edu.iqekb.egresearchgate.net For example, dyes have been synthesized through a one-pot condensation reaction involving imidazole units, a benzene (B151609) ring as a π-bridge, and a carboxylic acid as an acceptor and anchoring group. uokerbala.edu.iq The aldehyde group of this compound is a key reactive handle for such condensation reactions (e.g., Knoevenagel condensation) to build the full D-π-A structure. Furthermore, the inherent fluorescence of some imidazole-fused heterocycles allows for the development of tunable fluorescent materials, where emission colors can be altered by modifying the substituents on the imidazole core. acs.org

Catalytic Applications in Organic Transformations

The imidazole core is a privileged structure in catalysis, appearing in N-heterocyclic carbenes (NHCs) and as a coordinating ligand in metal-based catalysts. The specific structure of this compound provides avenues for its exploration in both organocatalysis and as a ligand for transition metal catalysis.

Exploration in Organocatalysis and Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the synthesis of enantiomerically pure compounds, represents a significant area of chemical research. beilstein-journals.orgrsc.org Imidazole-containing molecules have been investigated as key components in this field. For instance, the closely related isomer, 2-phenyl-1H-imidazole-4-carbaldehyde, has been identified as a ligand in asymmetric synthesis, particularly in the nitroaldol (Henry) reaction to produce chiral imidazole derivatives. biosynth.com

The potential for this compound in organocatalysis can be envisioned through its conversion into more complex catalytic structures. The imidazole nitrogen can be alkylated to form imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts. Additionally, the aldehyde group can be used to anchor the molecule to a chiral scaffold, creating a bifunctional catalyst. While direct catalytic applications of this compound itself are not extensively documented, its derivatives are of significant interest. For example, certain 1-aryl-1H-imidazole derivatives have been shown to act as catalysts in the epoxidation of olefins. nih.gov

Role in Facilitating Specific Chemical Reactions

The aldehyde group is one of the most versatile functional groups in organic synthesis, making this compound a useful intermediate for facilitating a variety of chemical transformations. It can readily participate in reactions such as:

Condensation Reactions: It can react with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) or amines to form more complex molecules. A similar compound, 4-(1H-imidazol-1-yl)benzaldehyde, is used to synthesize chalcone-like molecules with potential biological activities through Claisen-Schmidt condensation. nih.gov

Reductive Amination: Reaction with amines in the presence of a reducing agent provides a straightforward route to substituted amino-methyl imidazoles.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene, allowing for the extension of the molecule's carbon framework. chemsrc.com

Multicomponent Reactions: Aldehydes are key substrates in many multicomponent reactions (MCRs), such as the Radziszewski reaction for synthesizing substituted imidazoles. researchgate.netrsc.org this compound could serve as the aldehyde component in such reactions to create more complex, highly substituted imidazole structures. jocpr.comorganic-chemistry.org

The combination of the stable phenyl-imidazole core with the reactive aldehyde group makes this compound a valuable starting material for building a diverse library of more complex heterocyclic compounds.

Future Perspectives and Emerging Research Directions

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous solvents. However, the principles of green chemistry are increasingly being applied to develop more environmentally benign synthetic routes. Future research is focused on optimizing these methods for the synthesis of 1-phenyl-1H-imidazole-4-carbaldehyde, emphasizing efficiency, safety, and sustainability.

One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This technique, coupled with the use of greener solvents like water, presents a more sustainable alternative to conventional heating methods. Additionally, one-pot multicomponent reactions are gaining traction as they streamline the synthetic process, reduce waste, and improve atom economy. The development of novel catalysts, such as biocatalysts or reusable solid catalysts, is another key area of research aimed at making the synthesis of this compound and its derivatives more eco-friendly.

| Synthetic Method | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. | Potential for rapid and efficient synthesis of the target compound. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification processes. | Streamlined synthesis of complex derivatives from simple precursors. |

| Green Catalysts | Use of biocatalysts or reusable solid catalysts to minimize environmental impact. | Development of sustainable and eco-friendly synthetic pathways. |

| Solvent-Free Reactions | Elimination of hazardous organic solvents, reducing environmental pollution. | A cleaner synthetic approach that aligns with green chemistry principles. |

Advanced Computational Design and Virtual Screening of this compound Derivatives

The advent of advanced computational tools has revolutionized the field of drug discovery and materials science. For this compound, these in-silico methods are being employed to design and screen novel derivatives with enhanced biological activities and desired physicochemical properties. frontiersin.org

Molecular docking is a key computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. jddtonline.inforesearchgate.net This allows for the virtual screening of large libraries of this compound derivatives to identify promising candidates for further experimental investigation. jddtonline.info By understanding the molecular interactions between the ligand and the receptor, researchers can rationally design new derivatives with improved potency and selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool used to correlate the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of newly designed this compound derivatives without the need for extensive synthesis and testing. rjptonline.orgresearchgate.net These models help in identifying the key structural features that are crucial for a desired biological effect, thereby guiding the design of more effective compounds. nih.gov

| Computational Method | Application | Potential Impact on this compound Research |

| Molecular Docking | Predicts ligand-protein binding interactions. jddtonline.inforesearchgate.net | Accelerates the discovery of new drug candidates by identifying potent derivatives. frontiersin.org |

| Virtual Screening | Screens large compound libraries against a biological target. jddtonline.info | Efficiently identifies hit compounds for further development. rsc.org |

| QSAR Modeling | Correlates chemical structure with biological activity. nih.gov | Guides the design of new derivatives with optimized properties. rjptonline.orgresearchgate.net |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of molecules over time. | Provides insights into the stability and conformational changes of ligand-protein complexes. frontiersin.org |

Interdisciplinary Research Integrating this compound into Novel Technologies

The unique electronic and structural properties of phenyl-imidazole derivatives make them attractive candidates for a wide range of technological applications. nih.gov Interdisciplinary research efforts are underway to integrate this compound and its derivatives into novel technologies, spanning from materials science to electronics.

In the field of materials science , phenylimidazoles are being explored for the development of functional polymers and coordination compounds. nih.gov These materials exhibit interesting optical and electronic properties, making them suitable for applications in sensors and optoelectronics. nih.govacs.org For instance, imidazole-based compounds have been successfully used as chemosensors for the detection of metal ions and other analytes. researchgate.netresearchgate.netrsc.org The aldehyde group in this compound provides a reactive handle for further functionalization, allowing for the tuning of its properties for specific sensing applications.

In the realm of electronics , imidazole derivatives are being investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). tandfonline.comgoogle.com Their strong electron-withdrawing properties and good thermal stability make them suitable as emitters, hosts, and electron-transporting materials in OLEDs. tandfonline.com The versatility of the this compound scaffold allows for the design of new materials with tailored electronic properties for next-generation displays and lighting. Furthermore, imidazole compounds have been utilized as corrosion inhibitors, highlighting their potential in protecting metallic surfaces.

| Technology Area | Application of Imidazole Derivatives | Potential Role of this compound |

| Sensors | Fluorescent and colorimetric chemosensors for ion and molecule detection. researchgate.netresearchgate.netrsc.orgbohrium.com | A building block for novel sensors due to its functionalizable aldehyde group. |

| Optoelectronics | Components in the synthesis of polymers and coordination compounds for optoelectronic devices. nih.govacs.org | Development of new materials with tailored optical and electronic properties. |

| Organic Electronics | Emitters, hosts, and electron-transporting materials in OLEDs. tandfonline.comgoogle.com | Design of novel materials for advanced display and lighting technologies. |

| Corrosion Inhibition | Corrosion inhibitors for metals, particularly copper. | Potential application in protective coatings and materials. |

Q & A

Q. What are the common synthetic routes for 1-phenyl-1H-imidazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of intermediates under alkaline conditions. For example, hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide using Raney nickel (to avoid dehalogenation byproducts) followed by NaOH-mediated cyclization in ethanol at 45°C yields 2-(4-chlorophenyl)-4-formyl-1H-imidazole in 88% yield . Key optimizations include solvent selection (ethanol/water mixtures), catalyst choice, and temperature control during cyclization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H/13C NMR is essential for confirming regiochemistry and substituent positions, while FT-IR identifies functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹). Mass spectrometry validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (using SHELXL ) combined with ORTEP visualization resolves spatial arrangements and hydrogen-bonding patterns .

Q. How does the aldehyde group influence the reactivity of this compound in further derivatizations?

The aldehyde at position 4 participates in nucleophilic additions (e.g., forming Schiff bases with amines) and serves as a precursor for reductions (to hydroxymethyl groups) or oxidations (to carboxylic acids). Protecting groups like acetals may stabilize the aldehyde during harsh reactions .

Q. What are the typical applications of this compound in medicinal chemistry research?

Imidazole-4-carbaldehyde derivatives are explored as enzyme inhibitors (e.g., xanthine oxidase inhibitors ) and antimicrobial agents. Structure-activity relationship (SAR) studies often modify the phenyl or aldehyde groups to enhance binding affinity .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution on the imidazole ring be addressed?

The electron-withdrawing aldehyde group at position 4 directs electrophiles to positions 2 or 5. Computational modeling (DFT) predicts charge distribution, while experimental validation via NOESY NMR or X-ray crystallography confirms regiochemical outcomes . Substituent effects from the phenyl group at position 1 further modulate reactivity .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Purity checks via HPLC and recrystallization are critical. Solvent-dependent NMR studies can reveal conformational flexibility .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding poses with enzymes, while MD simulations assess stability. DFT calculations evaluate frontier orbitals to predict reactivity. For example, derivatives with electron-donating substituents show enhanced H-bonding with xanthine oxidase .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound?

Polymorphism affects hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯π interactions). Use DSC and PXRD to identify forms, and SHELX for refinement. Graph-set analysis categorizes H-bond patterns, while Hirshfeld surfaces quantify intermolecular contacts .

Q. How can late-stage functionalization diversify the compound while preserving the imidazole core?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at position 2. Microwave-assisted synthesis accelerates reactions, and protecting groups (e.g., Boc) prevent aldehyde oxidation. Flash chromatography or prep-HPLC isolates pure derivatives .

Q. What green chemistry approaches minimize waste in its synthesis?

Solvent-free mechanochemical grinding or water-ethanol mixtures reduce environmental impact. Catalytic systems (e.g., recyclable Raney nickel ) enhance atom economy. LC-MS monitors reaction progress to minimize excess reagent use .

Data Analysis and Troubleshooting

Q. How are byproducts identified and quantified during synthesis?

LC-MS and GC-MS detect low-abundance byproducts (e.g., dehalogenated intermediates ). TLC tracks reaction progress, while column chromatography isolates impurities for structural elucidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.